N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a butanamide chain
Preparation Methods
The synthesis of N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Chemical Reactions Analysis
N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the amide bond.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several scientific research applications:
Materials Science: The compound’s unique structure makes it suitable for the development of energetic materials, fluorescent dyes, and sensors.
Biological Research:
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with various enzymes and receptors, leading to its therapeutic effects. For example, it can act as a selective inhibitor of human carbonic anhydrase isoforms, which are involved in cancer progression .
Comparison with Similar Compounds
N-[2-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be compared with other similar compounds, such as:
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound also features the 1,2,4-oxadiazole ring but differs in its substituents and overall structure.
2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one: Another compound with a similar oxadiazole ring but with different functional groups and applications.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-25-16-11-6-5-10-15(16)20-17(23)12-7-13-18-21-19(22-24-18)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
InChI Key |
VTFSLSTWPSEJBM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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